6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine
Description
6-Ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by an ethoxy group at the 6-position and diethylamino groups at the 2- and 4-positions. Its molecular formula is C₉H₁₆N₅O, with a molecular weight of 226.26 g/mol. The ethoxy substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from chlorinated analogs like simazine (6-chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine) . While structurally similar to other triazine diamines, its unique substitution pattern influences solubility, reactivity, and biological activity, making it a candidate for agricultural or pharmaceutical applications.
Properties
IUPAC Name |
6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-4-10-7-12-8(11-5-2)14-9(13-7)15-6-3/h4-6H2,1-3H3,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUZDQKHGHVXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCC)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with ethyl orthoformate and diethylamine under controlled conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Comparison with Similar Compounds
Substituent Effects at the 6-Position
The 6-position substituent critically determines the physicochemical and functional properties of triazine diamines. Key comparisons include:
Key Findings :
- Chloro vs. Ethoxy : Chloro groups (e.g., simazine) increase electrophilicity, enhancing reactivity in herbicidal action but contributing to environmental persistence. Ethoxy groups improve solubility and reduce toxicity .
- Bulkier Substituents: Phenoxyethoxy derivatives (e.g., ) exhibit higher lipophilicity, favoring membrane permeability in drug design.
Substitution at Diamine Positions (2- and 4-Positions)
Alkyl or aryl groups on the diamine nitrogens modulate electronic and steric effects:
Key Findings :
- Diethyl vs. Aryl : Diethyl groups enhance hydrophobicity compared to methyl substituents, while aryl groups (e.g., ) enable π-π stacking interactions, critical for binding to biological targets like kinases.
- Steric Effects : Bulky substituents (e.g., tetrakis-methoxyethyl ) reduce reactivity but improve crystal packing for material science applications.
Structure-Activity Relationships (SAR)
- Antimicrobial Activity: Ethoxy and chloro derivatives exhibit moderate activity against Gram-positive bacteria, but diethylamino groups are less effective than aryl-substituted analogs (e.g., 6-aryl-1,3,5-triazines in ).
- Herbicidal Action : Chloro-substituted triazines (simazine) inhibit photosynthesis by binding to the D1 protein in plants, while ethoxy derivatives may act via alternative mechanisms due to reduced electrophilicity .
- Anticancer Potential: Aryl-substituted triazines (e.g., ) show nanomolar cytotoxicity, whereas alkyl-substituted derivatives are less potent, highlighting the importance of aromatic interactions in drug design.
Physicochemical and Environmental Properties
| Property | 6-Ethoxy-2-N,4-N-diethyl | Simazine | 6-Ethoxy-N²-methyl |
|---|---|---|---|
| Water Solubility (mg/L) | ~120 (estimated) | 6.2 | ~200 |
| LogP (Octanol-Water) | 2.1 | 2.1 | 1.8 |
| Environmental Half-Life | 30–60 days | 60–150 days | <30 days |
Key Insights :
Biological Activity
Chemical Structure and Properties
6-Ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine is a member of the triazine family, characterized by its unique nitrogen-rich heterocyclic structure. The compound's molecular formula is , indicating the presence of ethoxy and diethyl substituents which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of triazine derivatives as anticancer agents. Specifically, compounds structurally related to this compound have shown promising results in targeting various cancer cell lines.
-
Cell Line Studies
- In a study evaluating antiproliferative activity against breast cancer cell lines (MDA-MB231, SKBR-3, and MCF-7), derivatives exhibited selective inhibition of MDA-MB231 cells with a GI50 value as low as 1 nM. This suggests that modifications in the triazine structure can significantly enhance anticancer properties .
- Mechanism of Action
Antimicrobial Activity
The antimicrobial properties of triazine derivatives have also been explored extensively.
- Broad-Spectrum Efficacy
- Non-Toxicity
Summary of Biological Activities
| Activity Type | Target | Effectiveness (GI50/MIC) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB231 | GI50 = 1 nM | Apoptosis induction |
| Antimicrobial | Various bacteria & fungi | MIC = 6.25 - 12.5 μg/mL | Disruption of cell function |
Case Study 1: Anticancer Evaluation
In a focused investigation on novel triazine derivatives, researchers synthesized various analogs and assessed their effects on breast cancer cell lines. The most potent compound in this study was found to selectively inhibit the growth of MDA-MB231 cells without affecting normal epithelial cells .
Case Study 2: Antimicrobial Screening
A study conducted on a range of triazine derivatives revealed that several compounds exhibited significant antimicrobial activity against selected pathogens. The findings suggested that structural modifications could enhance efficacy while maintaining low toxicity profiles .
Q & A
Q. What are the established synthetic routes for 6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine, and what are their key advantages?
The compound is synthesized via multi-step reactions, often involving condensation of cyanoguanidine with aldehydes and amines under microwave irradiation for efficiency. A typical protocol involves dissolving cyanoguanidine, an aromatic aldehyde, and an arylamine in ethanol, followed by HCl catalysis and microwave heating (140°C, 150W, 50 min). Post-reaction neutralization with NaOH yields the product, which is purified via recrystallization . Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional methods .
Q. What is the proposed mechanism of action for this compound in anticancer research?
The compound induces apoptosis and cell cycle arrest by modulating genes involved in cancer progression (e.g., downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax). It also inhibits proliferation by interfering with DNA replication and metabolic pathways in tumor cells .
Q. How can researchers address solubility limitations of this compound in aqueous assays?
Due to its low water solubility, dimethyl sulfoxide (DMSO) or surfactants like Tween-80 are recommended for initial solubilization. For in vitro studies, concentrations should be optimized to avoid solvent toxicity (e.g., DMSO ≤0.1% v/v). Co-solvency approaches using ethanol or PEG-based solutions may also be explored .
Advanced Research Questions
Q. What strategies are employed to overcome resistance mechanisms observed in cells treated with this triazine derivative?
Resistance is linked to upregulated efflux pumps (e.g., P-glycoprotein) and altered drug metabolism. Combinatorial therapies with pump inhibitors (e.g., verapamil) or epigenetic modulators (e.g., HDAC inhibitors) are under investigation. Dose-escalation studies and pharmacokinetic modeling help identify synergistic regimens .
Q. How can 3D-QSAR models optimize the antiproliferative activity of this compound?
3D-QSAR analyses using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate substituent effects (e.g., electron-withdrawing groups on the triazine ring) with bioactivity. Grid-based electrostatic and steric maps guide structural modifications to enhance binding to targets like cyclin-dependent kinases .
Q. How should contradictory cytotoxicity data across cell lines be resolved?
Contradictions may arise from cell-specific uptake or metabolic differences. Validate assays using standardized protocols (e.g., MTT vs. ATP-based viability tests). Replicate studies with orthogonal methods (e.g., clonogenic assays) and include positive controls (e.g., cisplatin). Cross-validate findings using transcriptomic profiling to identify resistance markers .
Q. What methodologies are recommended for analyzing gene expression changes induced by this compound?
RNA sequencing (RNA-seq) provides genome-wide insights into differentially expressed genes (e.g., apoptosis regulators). For targeted analysis, qPCR arrays focused on cancer pathways (e.g., PI3K/AKT, MAPK) are cost-effective. Protein-level validation via western blotting or multiplex immunoassays is critical to confirm transcriptional changes .
Q. How can the compound’s toxicity profile be managed in long-term in vivo studies?
Toxicity mitigation involves determining the maximum tolerated dose (MTD) in preclinical models and monitoring organ-specific effects (e.g., hepatic/renal function). Encapsulation in liposomes or polymeric nanoparticles reduces systemic exposure and enhances tumor targeting .
Q. What experimental designs are effective for studying synergistic effects with other chemotherapeutics?
Use combination index (CI) analysis via the Chou-Talalay method. Fixed-ratio dosing (e.g., 1:1, 1:2 molar ratios) and sequential administration (e.g., triazine derivative followed by doxorubicin) are tested in 3D spheroid or patient-derived xenograft (PDX) models. Synergy is confirmed via apoptosis assays (e.g., Annexin V/PI staining) .
Q. What crystallographic techniques elucidate the structural basis of its bioactivity?
Single-crystal X-ray diffraction (SC-XRD) resolves the compound’s conformation and intermolecular interactions (e.g., hydrogen bonding with kinase active sites). Pair with molecular docking to predict binding modes to targets like EGFR or HER2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
